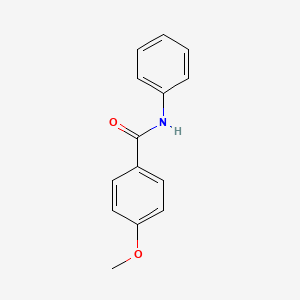

4-methoxy-N-phenylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJAJRFBOKCXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323454 | |

| Record name | 4-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-88-5 | |

| Record name | p-Anisanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of 4-methoxy-N-phenylbenzamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Crystalline Architecture

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or crystal structure, dictates a compound's physicochemical properties, including solubility, stability, bioavailability, and intermolecular interactions. 4-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂), a member of the versatile benzamide family, serves as an exemplary case study for understanding the principles of crystal structure analysis. The benzamide scaffold is a cornerstone in modern drug discovery, with derivatives showing a wide array of biological activities.[1] Therefore, a detailed comprehension of their solid-state structure is crucial for designing new therapeutic agents with optimized properties.

This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural analysis of this compound, grounded in field-proven methodologies and authoritative crystallographic data. We will explore not just the "what" of the structure, but the "why" behind the experimental choices and the implications of the resulting molecular architecture.

Part 1: Synthesis and Crystallization—From Precursors to Pristine Lattices

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the final crystal is a direct function of the purity of the starting material and the meticulous control of crystallization parameters.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established Schotten-Baumann reaction conditions, a reliable method for forming amides from amines and acid chlorides.

Rationale: The reaction employs triethylamine as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants. Refluxing provides the necessary activation energy to ensure the reaction goes to completion.

Step-by-Step Methodology: [2]

-

To a 100 mL round-bottom flask, add aniline (0.93 g, 10 mmol), dichloromethane (15 mL), and triethylamine (0.5 mL).

-

Introduce a magnetic stir bar and begin stirring the solution at room temperature.

-

Gradually add 4-methoxybenzoyl chloride (1.70 g, 10 mmol) to the stirring mixture. Causality Note: Gradual addition is crucial to control the exothermic nature of the reaction.

-

Stir the reaction mixture at room temperature for 1 hour to allow for initial amide formation.

-

Attach a condenser to the flask and heat the mixture to reflux for 2 hours to ensure the reaction is complete.

-

Upon cooling, the product will precipitate as a white powder.

-

Collect the solid by vacuum filtration and wash it three times with deionized water and then with dichloromethane to remove unreacted starting materials and salts.

Self-Validation: The purity of the synthesized powder should be confirmed by techniques such as ¹H NMR spectroscopy and melting point determination before proceeding to crystallization.

Experimental Protocol: Single Crystal Growth

The goal of crystallization is to encourage the ordered packing of molecules from a solution into a well-defined lattice. The choice of solvent and the rate of solvent evaporation are critical variables.

Rationale: Recrystallization from an ethanol solution is an effective method for this compound.[2] Ethanol is a moderately polar solvent, providing a good solubility differential for this compound between hot and room temperature conditions. Slow evaporation allows for the gentle and orderly deposition of molecules onto a growing crystal face, minimizing defects.

Step-by-Step Methodology: [3]

-

Gently heat a minimal amount of ethanol and dissolve the synthesized this compound powder until a saturated or near-saturated solution is formed.

-

Filter the hot solution through a pre-warmed glass frit or cotton plug into a clean, dust-free vial. Causality Note: This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use perforated parafilm to allow for slow solvent evaporation.

-

Place the vial in a location free from vibrations and temperature fluctuations.

-

Allow the solvent to evaporate slowly over several days. Colorless, prism-shaped crystals suitable for X-ray diffraction will form.[2]

Part 2: The Definitive Structure—Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[4] It provides precise data on bond lengths, bond angles, and the overall three-dimensional arrangement of molecules in the crystal lattice.

Workflow for Structural Elucidation

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The workflow from data collection to final structure is a multi-step, computationally intensive process.

Crystallographic Data for this compound

The crystal structure of this compound has been determined and deposited in the Crystallography Open Database (COD) and Cambridge Crystallographic Data Centre (CCDC).[5][6] The key parameters from this analysis are summarized below.

| Parameter | Value | Source |

| Chemical Formula | C₁₄H₁₃NO₂ | [2][5] |

| Molecular Weight | 227.25 g/mol | [2][5] |

| Crystal System | Triclinic | [2][5] |

| Space Group | P \overline 1 | [5][6] |

| a | 5.308 (3) Å | [2][5] |

| b | 7.709 (4) Å | [2][5] |

| c | 14.109 (7) Å | [2][5] |

| α | 96.911 (8)° | [2][5] |

| β | 99.210 (8)° | [2][5] |

| γ | 90.511 (9)° | [2][5] |

| Volume (V) | 565.5 (5) ų | [2][5] |

| Z (Molecules/unit cell) | 2 | [2][5] |

| Temperature | 296 K | [2][5] |

| R-factor (R[F² > 2σ(F²)]) | 0.036 | [2] |

| CCDC Reference | 1014108 | [2][5] |

Trustworthiness: The low R-factor of 0.036 indicates a high degree of agreement between the experimental diffraction data and the final refined structural model, signifying a reliable and accurate structure determination.[2]

Part 3: Analysis of the Molecular and Supramolecular Structure

The crystallographic data reveals fascinating details about both the conformation of the individual molecule (intramolecular geometry) and how these molecules pack together in the solid state (supramolecular assembly).

Intramolecular Conformation

Within a single molecule of this compound, the two aromatic rings are not coplanar.

-

The dihedral angle between the planes of the phenyl ring and the 4-methoxybenzene ring is a significant 65.18 (4)°.[2][5]

-

The central amide group is twisted with respect to both rings, with dihedral angles of 34.70 (8)° to the phenyl ring and 30.62 (8)° to the 4-methoxybenzene ring.[2][5]

This twisted conformation is a result of steric hindrance and the optimization of electronic interactions within the molecule. It is a critical feature that influences how the molecule can interact with biological targets such as enzyme active sites.

Supramolecular Assembly and Intermolecular Interactions

The most significant force governing the crystal packing of this compound is hydrogen bonding.

-

Molecules are linked by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules.[2][5]

-

Specifically, the amide hydrogen (N—H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule.

-

This specific and directional interaction generates one-dimensional chains of molecules, described by the graph-set notation C(4), that propagate along the (or a-axis) direction of the crystal lattice.[2][5]

This network of hydrogen bonds is the primary determinant of the crystal's thermal stability and mechanical properties.

Conclusion and Implications

The structural analysis of this compound provides a definitive picture of its solid-state architecture. Through a combination of precise synthesis and high-resolution single-crystal X-ray diffraction, we have established its key intramolecular features—a significantly twisted conformation—and the dominant supramolecular interaction, a robust N—H⋯O hydrogen-bonded chain. For professionals in drug development, this knowledge is invaluable. Understanding the stable crystal form and the specific interactions that hold the lattice together is the first step in predicting and controlling polymorphism, improving formulation stability, and designing analogues with tailored solid-state properties for enhanced therapeutic performance.

References

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To [chem.rochester.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-methoxy-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and subsequent characterization of 4-methoxy-N-phenylbenzamide, a compound of interest in medicinal chemistry and materials science. The synthesis is achieved via the robust Schotten-Baumann reaction, a classic yet highly efficient method for amide formation. This document details the underlying chemical principles, a step-by-step experimental protocol, and a complete workflow for analytical characterization. The guide is designed for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices to ensure reproducibility and high-quality results.

Introduction and Strategic Overview

This compound (C₁₄H₁₃NO₂) is a substituted aromatic amide. The benzamide structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceutical agents.[1] The specific substitution pattern of this molecule, featuring a methoxy group on one aromatic ring and an unsubstituted phenyl group on the amide nitrogen, makes it a valuable intermediate for building more complex molecules and for structure-activity relationship (SAR) studies.[2][3]

The chosen synthetic strategy is the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride in the presence of a base.[4][5] This method is selected for its high efficiency, operational simplicity, and tolerance of a wide range of functional groups. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine (aniline) attacks the electrophilic carbonyl carbon of the acyl chloride (4-methoxybenzoyl chloride).[4] An aqueous base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

Synthesis of this compound

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| Aniline | C₆H₅NH₂ | 93.13 | 10.0 | 0.93 g (0.91 mL) |

| 4-Methoxybenzoyl Chloride | CH₃OC₆H₄COCl | 170.59 | 10.0 | 1.71 g |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 25.0 | 1.0 g |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | - | ~75 mL |

| Distilled Water | H₂O | 18.02 | - | ~150 mL |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | As needed |

Safety and Handling Precautions

This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

| Chemical | Key Hazards | Handling Recommendations |

| Aniline | Toxic if inhaled, ingested, or absorbed through the skin.[6] Suspected carcinogen and mutagen.[6][7] Causes serious eye damage.[6] | Handle exclusively in a chemical fume hood.[7] Avoid all contact with skin and eyes.[8] Use nitrile gloves for short-term handling.[7] Keep away from strong oxidizers and acids.[7] |

| 4-Methoxybenzoyl Chloride | Causes severe skin burns and eye damage.[9] Reacts with water and moisture.[10] Vapor is irritating to mucous membranes.[11] | Store in a cool, dry, well-ventilated area away from moisture.[10] Handle with care to avoid contact and inhalation.[12] Do not use water to extinguish fires involving this chemical.[11] |

| Sodium Hydroxide (NaOH) | Corrosive. Causes severe skin burns and eye damage. | Wear appropriate protective gear. Handle with care to avoid creating dust. |

| Dichloromethane (CH₂Cl₂) | Skin and eye irritant. Suspected carcinogen. Volatile. | Use only in a well-ventilated fume hood. Avoid inhalation of vapors. |

Experimental Protocol

-

Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (0.93 g, 10 mmol) in 50 mL of dichloromethane.

-

Preparation of Aqueous Base: In a separate beaker, dissolve sodium hydroxide (1.0 g, 25 mmol) in 50 mL of distilled water. Cool the solution to room temperature.

-

Reaction Setup: Place the flask containing the aniline solution in an ice-water bath on a magnetic stirrer and begin vigorous stirring. The biphasic system ensures that the base remains in the aqueous layer while the reactants are in the organic layer.

-

Addition of Base: Slowly add the 10% sodium hydroxide solution to the stirring aniline solution.

-

Addition of Acyl Chloride: In a separate, dry beaker, dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the 4-methoxybenzoyl chloride solution dropwise to the vigorously stirred, cooled biphasic mixture over 15-20 minutes. Maintain the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[13]

-

Initial Product Isolation (Workup):

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic (bottom) layer.

-

Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove unreacted aniline), 25 mL of saturated sodium bicarbonate solution (to remove unreacted acyl chloride and residual acid), and finally 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Crude Product Recovery: Filter the dried solution to remove the Na₂SO₄. Evaporate the dichloromethane using a rotary evaporator to yield the crude this compound as an off-white solid.

Synthesis Workflow Diagram

Caption: Synthesis and workup workflow for this compound.

Purification by Recrystallization

The crude product is purified by recrystallization to remove impurities, resulting in a product with high purity and a sharp melting point.

-

Principle: Recrystallization relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

-

Solvent Selection: Ethanol is an excellent choice for recrystallizing many benzamide derivatives.[13][14] It is a polar protic solvent that effectively dissolves the compound when hot and allows for the formation of well-defined crystals upon cooling.

-

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to just dissolve the solid.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals in a vacuum oven. The final product should be colorless prisms.[13]

-

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.[15]

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol [16] |

| Appearance | Colorless prisms / White powder[13] |

| Melting Point | 169-174 °C[17][18] |

Spectroscopic Analysis

4.2.1. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This provides information about the functional groups present.

-

Expected Absorptions:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3050 | C-H stretch | Aromatic |

| ~2950, 2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1250 | C-O stretch | Aryl-alkyl ether |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

-

Expected ¹H NMR Peaks (in CDCl₃): [18]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.86 | d | 2H | Ar-H (ortho to C=O) |

| ~7.73 | br s | 1H | N-H |

| ~7.62 | d | 2H | Ar-H (ortho to N-H) |

| ~7.37 | t | 2H | Ar-H (meta to N-H) |

| ~7.15 | t | 1H | Ar-H (para to N-H) |

| ~6.97 | d | 2H | Ar-H (meta to C=O) |

| ~3.86 | s | 3H | -OCH₃ |

-

Expected ¹³C NMR Peaks: Spectral data for substituted benzamides indicate characteristic shifts for the carbonyl carbon (~165 ppm), the methoxy carbon (~55 ppm), and aromatic carbons (114-162 ppm).[19]

4.2.3. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information from fragmentation patterns.

-

Expected Results: The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ at m/z ≈ 227 or 228, respectively.[16][18] Common fragmentation patterns for benzanilides include cleavage of the amide bond, leading to characteristic fragment ions such as the benzoyl cation (m/z 105) and the 4-methoxybenzoyl cation (m/z 135).[20]

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Conclusion

This guide has outlined a reliable and reproducible method for the synthesis of this compound via the Schotten-Baumann reaction. The detailed protocols for synthesis, purification, and comprehensive characterization provide a self-validating system for obtaining and verifying this valuable chemical compound. By adhering to the procedures and safety precautions described, researchers can confidently produce high-purity material suitable for advanced applications in chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. jk-sci.com [jk-sci.com]

- 5. assets-global.website-files.com [assets-global.website-files.com]

- 6. chemos.de [chemos.de]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound [stenutz.eu]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Benzamide, N-phenyl- [webbook.nist.gov]

4-methoxy-N-phenylbenzamide molecular formula and weight

An In-depth Technical Guide to 4-methoxy-N-phenylbenzamide

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of pharmacologically active compounds. Molecules incorporating this moiety have demonstrated significant therapeutic applications, functioning as antipsychotics, antiemetics, and prokinetics.[1] Recent investigations have further expanded their potential into roles as anticonvulsant, neuroprotective, anticancer, and antimicrobial agents.[1] Within this important class of molecules lies this compound, a compound distinguished by its specific substitution pattern. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis, potential research applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as anisanilide, is an aromatic amide.[2] Its core structure consists of a central amide linkage between a 4-methoxybenzoyl group and a phenyl group. The molecular structure and fundamental properties are critical for its application in experimental and developmental settings.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃NO₂ | [2][3][4][5] |

| Molecular Weight | 227.26 g/mol | [2][3][4][5] |

| CAS Number | 7465-88-5 | [2][4][5] |

| Synonyms | N-Phenyl-4-methoxybenzamide, anisanilide, p-Anisanilide | [5] |

Physicochemical Properties

The physical characteristics of a compound are crucial for determining its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White powder / Colourless prisms | [6] |

| Melting Point | 169 °C | [2] |

| Crystal System | Triclinic | [6] |

| Solubility | Insoluble in water. | [7] |

The crystal structure of this compound has been determined, revealing a triclinic system.[6] In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate in a specific crystallographic direction.[6]

Synthesis and Characterization

The synthesis of this compound can be reliably achieved through the acylation of aniline with 4-methoxybenzoyl chloride. This established method provides a direct route to the target compound with good yield.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[6]

Materials:

-

Aniline (10 mmol)

-

4-methoxybenzoyl chloride (10 mmol)

-

Triethylamine (0.5 ml)

-

Dichloromethane (15 ml)

-

Ethyl alcohol (for recrystallization)

-

100 ml round-bottom flask

-

Condenser

-

Magnetic stirrer

Procedure:

-

To a 100 ml round-bottom flask, add aniline (0.93 g, 10 mmol), dichloromethane (15 ml), and triethylamine (0.5 ml).

-

Begin magnetic stirring of the mixture.

-

Gradually add 4-methoxybenzoyl chloride (1.70 g, 10 mmol) to the flask.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Attach a condenser to the flask and reflux the mixture for 2 hours.

-

Upon cooling, the product will precipitate as a white powder.

-

Collect the solid by filtration and wash it three times with water and then with dichloromethane.

-

For purification, recrystallize the crude product from an ethyl alcohol solution to yield colourless prisms of this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques. Published data is available for various spectral methods including ¹H NMR, GC-MS, and IR spectroscopy, which can be used as references for validation.[3]

Applications in Drug Discovery and Research

While this compound itself is primarily a research chemical, its structural motif is of significant interest in drug discovery. The broader N-phenylbenzamide class serves as a versatile scaffold for developing novel therapeutic agents.

Antiviral Potential

Research into N-phenylbenzamide derivatives has revealed promising antiviral properties. A study focused on developing inhibitors for Enterovirus 71 (EV 71), a virus responsible for hand-foot-mouth disease, synthesized a series of novel N-phenylbenzamide compounds.[8] One analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrated potent activity against several EV 71 strains at low micromolar concentrations with low cytotoxicity, identifying it as a promising lead compound for further development.[8] This suggests that the this compound core could be a valuable starting point for designing new antiviral drugs.

Broad Pharmacological Relevance of the Benzamide Scaffold

The benzamide structure is a privileged scaffold in pharmacology. Its derivatives have been successfully developed for a wide range of therapeutic uses.[1] This established history provides a strong rationale for exploring novel derivatives like this compound and its analogs for new biological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified as an irritant.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, use an appropriate particulate respirator (e.g., N95).

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong acids.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. While its direct therapeutic applications are not yet established, its structural relationship to the pharmacologically significant benzamide family makes it a molecule of high interest. The demonstrated success of its analogs, particularly in antiviral research, highlights its potential as a valuable scaffold for the design and development of new therapeutic agents. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and explore the potential of this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. N-Phenyl-4-methoxybenzamide | 7465-88-5 [chemicalbook.com]

- 6. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-methoxy-3-nitro-N-phenylbenzamide | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 2-hydroxyimino-1,2-diphenylethanol (Benzoin Oxime)

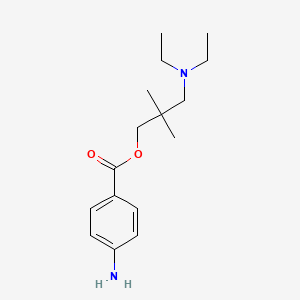

Introduction

With the molecular formula C14H13NO2, the compound 2-hydroxyimino-1,2-diphenylethanol, commonly known as Benzoin Oxime, represents a versatile molecule at the intersection of classical analytical chemistry and modern medicinal research. Historically, its claim to fame lies in its potent chelating properties, which have been extensively utilized for the gravimetric and spectrophotometric determination of various metal ions, most notably copper, molybdenum, and tungsten.[1][2] However, the inherent reactivity and structural features of the oxime functional group have opened new avenues for its application, including recent explorations of its derivatives in the realm of drug discovery and development. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical synthesis, mechanisms of action in both analytical and biological contexts, and its emerging potential as a scaffold for therapeutic agents.

Chemical Properties and Stereoisomerism

Benzoin oxime is a white to off-white crystalline solid, characterized by its limited solubility in water but good solubility in organic solvents like ethanol and acetone.[3] The molecule possesses two key functional groups that dictate its chemical behavior: a hydroxyl group (-OH) and an oxime group (=NOH), attached to a 1,2-diphenylethane backbone.

Table 1: Physicochemical Properties of α-Benzoin Oxime

| Property | Value |

| IUPAC Name | (2E)-2-hydroxyimino-1,2-diphenylethanol[4] |

| Synonyms | α-Benzoin oxime, Cupron[4] |

| Molecular Formula | C14H13NO2[5] |

| Molecular Weight | 227.26 g/mol [5] |

| Melting Point | 153-155 °C |

| CAS Number | 441-38-3 (for α-Benzoin oxime) |

The presence of a carbon-nitrogen double bond in the oxime group gives rise to stereoisomerism. Benzoin oxime exists as two geometric isomers, the E (anti) and Z (syn) forms, often referred to as the α and β isomers. The α-isomer is the one predominantly used in analytical chemistry due to its favorable complexation characteristics.

Synthesis of Benzoin Oxime: A Step-by-Step Protocol

The most prevalent method for the synthesis of α-Benzoin oxime is the condensation reaction between benzoin and hydroxylamine hydrochloride.[6][7] The following protocol outlines a standard laboratory procedure.

Experimental Protocol: Synthesis of α-Benzoin Oxime

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in ethanol.

-

Base Addition: To this solution, add a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid and liberate the free hydroxylamine, which acts as the nucleophile.[5]

-

Benzoin Addition: Introduce finely powdered benzoin to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Isolation of Crude Product: Upon completion, the solvent is typically removed by evaporation. Hot water is then added to the residue to dissolve the inorganic byproducts, and the mixture is cooled to precipitate the crude benzoin oxime.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as benzene or an ethanol-water mixture, to yield pure α-Benzoin oxime.[5][8]

Causality in Experimental Choices

-

The choice of a base is critical to deprotonate the hydroxylamine hydrochloride, thus generating the more nucleophilic hydroxylamine.

-

The reaction temperature and time are optimized to ensure complete conversion of the benzoin while minimizing the formation of side products.

-

Recrystallization is a crucial final step to obtain the high-purity α-isomer required for analytical applications.

Caption: Synthesis Workflow of α-Benzoin Oxime

Mechanism of Action in Analytical and Coordination Chemistry

The utility of α-Benzoin oxime in analytical chemistry stems from its ability to act as a bidentate chelating ligand. The hydroxyl and oxime groups form stable five-membered ring complexes with a variety of metal ions.[6] This chelation often results in the formation of insoluble precipitates, which can be quantified gravimetrically.

Table 2: Metals Precipitated by α-Benzoin Oxime

| Metal Ion | Conditions for Precipitation |

| Copper(II) | Ammoniacal solution |

| Molybdenum(VI) | Acidic solution[6][9] |

| Tungsten(VI) | Acidic solution[6][9] |

| Palladium(II) | Acidic solution |

| Vanadium(V) | Acidic solution[6] |

The reaction with molybdenum(VI) in an acidic solution, for instance, leads to the formation of a white, insoluble complex, allowing for its separation and quantification even in the presence of other metal ions.[10]

Caption: Chelation of a Metal Ion by α-Benzoin Oxime

Emerging Applications in Drug Development and Biological Activity

While the classical applications of benzoin oxime are well-established, recent research has highlighted the potential of structurally related compounds in drug discovery.

Targeting Gout: Inhibition of Innate Immune Sensors and Xanthine Oxidase

A study on benzoxazole deoxybenzoin oxime derivatives, which share the core oxime functionality, has demonstrated promising results for the treatment of gout.[11] Gout is a form of inflammatory arthritis characterized by hyperuricemia (high levels of uric acid) and subsequent inflammatory flares. The developed compounds were found to possess a dual mechanism of action:

-

Inhibition of Xanthine Oxidase (XOD): XOD is a key enzyme in the metabolic pathway that produces uric acid. By inhibiting XOD, these compounds can lower the levels of uric acid in the blood, addressing the root cause of hyperuricemia.[11]

-

Inhibition of Innate Immune Sensors: The inflammatory response in gout is mediated by the activation of the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathway. The benzoxazole deoxybenzoin oxime derivatives were shown to block the activation of these pathways, thereby reducing the inflammatory flares associated with gouty arthritis.[11]

One of the lead compounds, (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (5d), exhibited both anti-hyperuricemic and anti-inflammatory activities, making it a promising candidate for further development.[11]

Caption: Dual Mechanism of Action in Gout Treatment

Anticancer Potential of Oxime-Containing Compounds

Beyond gout, other studies have investigated the biological activities of various oxime derivatives. For instance, a series of benzoquinone monooximes have been synthesized and evaluated for their anticancer activity against cell lines such as promyelocytic leukemia (HL60), lung cancer (NCI-H292), and breast adenocarcinoma (MCF-7).[12] Several of these compounds demonstrated significant cytotoxic activity, suggesting that the oxime functional group can be a valuable component in the design of novel anticancer agents.[12]

Conclusion

2-hydroxyimino-1,2-diphenylethanol (Benzoin Oxime) is a molecule with a rich history and a promising future. Its well-understood coordination chemistry continues to make it an indispensable tool in analytical sciences for metal determination. Concurrently, the emerging biological activities of its derivatives, particularly in the context of inflammatory diseases like gout and in oncology, underscore the potential of the oxime scaffold in modern drug discovery. For researchers and drug development professionals, Benzoin Oxime and its analogues represent a compelling class of compounds worthy of further investigation, bridging the gap between established chemical principles and the quest for novel therapeutic interventions.

References

- 1. (+-)-Benzoin oxime | C14H13NO2 | CID 9924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Benzoin oxime, GR 99%+ - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. ALPHA-BENZOIN OXIME | 441-38-3 [chemicalbook.com]

- 4. immunoportal.com [immunoportal.com]

- 5. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 6. alpha-Benzoin oxime | Benchchem [benchchem.com]

- 7. alpha-Benzoin oxime | 441-38-3 | Benchchem [benchchem.com]

- 8. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 9. alpha benzoin oxime: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpjournal.com [ijpjournal.com]

A Spectroscopic Guide to 4-methoxy-N-phenylbenzamide: Unveiling Molecular Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-methoxy-N-phenylbenzamide, a valuable molecule in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the aim is to not only present the core data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) but also to provide insights into the experimental rationale and data interpretation. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Introduction

This compound, with the molecular formula C₁₄H₁₃NO₂, is a secondary amide containing a methoxy-substituted benzoyl group and an N-phenyl group. The precise characterization of its molecular structure is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive yet powerful means to elucidate the connectivity of atoms and the functional groups present within the molecule. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation that confirms the identity and purity of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The structure and numbering for this compound are presented below.

Caption: Structure and atom numbering of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2] The chemical shift, integration, and multiplicity of the signals are key parameters for structural elucidation.[1][3]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as its residual peak should not overlap with sample signals.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

The following table summarizes the ¹H NMR data for this compound, with data compiled from various sources.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d, J = 8.8 Hz | 2H | H-2, H-6 |

| ~7.74 | dd, J = 8.8, 1.2 Hz | 2H | H-2', H-6' |

| ~7.37 | t, J = 8.8 Hz | 2H | H-3', H-5' |

| ~7.15 | t, J = 7.6 Hz | 1H | H-4' |

| ~6.98 | d, J = 8.4 Hz | 2H | H-3, H-5 |

| ~3.88 | s | 3H | OCH₃ (C-9) |

| ~10.06 (DMSO-d₆) | s | 1H | N-H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its proposed structure.

-

Aromatic Protons: The spectrum displays distinct signals for the two aromatic rings.

-

The protons on the 4-methoxyphenyl ring (H-2, H-6, H-3, and H-5) exhibit an AA'BB' system, which often appears as two doublets. The downfield doublet at approximately 7.85 ppm corresponds to the protons ortho to the electron-withdrawing carbonyl group (H-2, H-6). The upfield doublet at around 6.98 ppm is assigned to the protons ortho to the electron-donating methoxy group (H-3, H-5).

-

The protons on the N-phenyl ring show more complex splitting patterns. The doublet of doublets around 7.74 ppm is attributed to the ortho protons (H-2', H-6'). The triplet at approximately 7.37 ppm corresponds to the meta protons (H-3', H-5'), and the triplet around 7.15 ppm is assigned to the para proton (H-4').

-

-

Methoxy Protons: The sharp singlet at approximately 3.88 ppm, integrating to three protons, is characteristic of the methoxy group (OCH₃). Its singlet nature indicates no adjacent protons.

-

Amide Proton: The N-H proton typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it is often observed at a downfield position (around 10.06 ppm).

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.[5][6][7][8] In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom typically gives a single peak, simplifying the spectrum and aiding in the identification of the number of unique carbon environments.[5][9]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8][9]

-

Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically necessary compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the solvent signal.

¹³C NMR Data Summary

The following table summarizes the ¹³C NMR data for this compound.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~164.9 | C=O (C-7) |

| ~161.9 | C-4 |

| ~139.4 | C-1' |

| ~129.6 | C-2, C-6 |

| ~128.5 | C-3', C-5' |

| ~127.0 | C-1 |

| ~123.4 | C-4' |

| ~120.3 | C-2', C-6' |

| ~113.6 | C-3, C-5 |

| ~55.4 | OCH₃ (C-9) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum further confirms the structure of this compound.

-

Carbonyl Carbon: The signal at the most downfield position (~164.9 ppm) is characteristic of an amide carbonyl carbon (C-7).

-

Aromatic Carbons: The aromatic region of the spectrum shows eight distinct signals, consistent with the number of unique carbon environments in the two phenyl rings.

-

The carbon attached to the methoxy group (C-4) appears at a downfield chemical shift (~161.9 ppm) due to the deshielding effect of the oxygen atom.

-

The quaternary carbons (C-1 and C-1') are also observed in this region.

-

The remaining signals correspond to the protonated aromatic carbons.

-

-

Methoxy Carbon: The upfield signal at approximately 55.4 ppm is characteristic of the carbon in the methoxy group (C-9).

III. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10][11][12] Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.[10][11]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.

IR Data Summary

The following table lists the key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1650 | Strong, Sharp | C=O stretch (Amide I) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

-

N-H Stretch: The strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

-

C=O Stretch (Amide I): The very strong and sharp peak at approximately 1650 cm⁻¹ is the characteristic Amide I band, corresponding to the C=O stretching vibration.

-

N-H Bend (Amide II): The strong band around 1540 cm⁻¹ is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretches, while those slightly below 3000 cm⁻¹ are from the aliphatic C-H stretches of the methoxy group.

-

C-O Stretch: The strong band at approximately 1250 cm⁻¹ is indicative of the C-O stretching vibration of the aryl ether functionality.

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[13][14][15][16]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Data Summary

The mass spectrum of this compound (Molecular Weight: 227.26 g/mol ) is expected to show the following key features.

| m/z | Proposed Fragment |

| 227 | [M]⁺˙ (Molecular ion) |

| 135 | [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) |

| 107 | [CH₃OC₆H₄]⁺ |

| 92 | [C₆H₅NH]⁺˙ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of the Mass Spectrum

The fragmentation pattern in the mass spectrum provides further structural confirmation.

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

-

Molecular Ion Peak: The peak at m/z 227 corresponds to the molecular ion [M]⁺˙, confirming the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Cleavage of the amide C-N bond is a common fragmentation pathway for amides.[14][15][16] This leads to the formation of the stable 4-methoxybenzoyl cation at m/z 135, which is often the base peak.

-

The other fragment from this cleavage would be the anilino radical cation at m/z 92.

-

Further fragmentation of the 4-methoxybenzoyl cation by loss of a neutral carbon monoxide (CO) molecule results in the formation of the ion at m/z 107.

-

The phenyl cation at m/z 77 can be formed from the anilino fragment.

-

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unequivocal evidence for the structure of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key amide and ether functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This guide serves as a robust reference for the spectroscopic characterization of this compound, underpinning its use in scientific research and development.

References

- 1. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. rsc.org [rsc.org]

- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. scribd.com [scribd.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Benzamide Derivatives

The benzamide moiety, a simple yet elegant chemical scaffold consisting of a benzene ring attached to an amide group, represents a "privileged structure" in the field of medicinal chemistry.[1][2] Its remarkable versatility and ability to form key hydrogen bonds and other interactions with biological targets have made it a cornerstone in the development of a vast array of therapeutic agents.[3] Approximately 25% of the top-selling pharmaceuticals incorporate an amide functional group, highlighting its pervasive role in contemporary medicine.[4] Benzamide derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, antipsychotic, anti-inflammatory, and neuroprotective effects.[4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core biological activities of benzamide derivatives. We will explore the key mechanisms of action, present quantitative data from seminal studies, provide detailed experimental protocols for biological evaluation, and visualize complex pathways and workflows to facilitate a deeper understanding and inspire future research endeavors.

Part 1: Anticancer Activities of Benzamide Derivatives

The fight against cancer has been significantly advanced by the development of targeted therapies. Benzamide derivatives have emerged as powerful agents that interfere with critical cellular processes in cancer cells, primarily through the inhibition of key enzymes involved in DNA repair and epigenetic regulation.

Mechanism I: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Causality and Rationale: Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for repairing single-strand breaks (SSBs) in DNA.[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP-1 leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which the cancer cells cannot efficiently repair, ultimately triggering cell death through a mechanism known as synthetic lethality.[7][8] The benzamide moiety is a key pharmacophore in many potent PARP inhibitors, anchoring the molecule within the enzyme's catalytic pocket.[6][7]

Data Presentation: Potency of Benzamide-Based PARP-1 Inhibitors

| Compound ID | PARP-1 IC₅₀ (nM) | Target Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 13f | 0.25 | HCT116 (Colorectal) | 0.30 | [6] |

| 13f | 0.25 | DLD-1 (Colorectal) | 2.83 | [6] |

| 28d | 3200 | SNU-251 | - | [7] |

| Olaparib | - | - | - | [9] |

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Visualization: PARP Inhibition Leading to Apoptosis

The following diagram illustrates how benzamide-based PARP inhibitors exploit deficiencies in the homologous recombination (HR) DNA repair pathway (common in BRCA-mutant cancers) to induce cell death.

Mechanism II: Histone Deacetylase (HDAC) Inhibition

Causality and Rationale: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors (HDACis) restore normal acetylation patterns, reactivate tumor suppressor genes, and induce cell cycle arrest, differentiation, and apoptosis.[5] Benzamide-containing HDACis, such as Entinostat (MS-275), typically feature a structure that allows the benzamide group to chelate the zinc ion essential for catalysis in the active site of the HDAC enzyme.[5][10]

Data Presentation: Activity of Benzamide-Based HDAC Inhibitors

| Compound ID | Target HDAC | Target Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| MS-275 (Entinostat) | HDAC1 | - | - | [10][11] |

| CPD-60 | HDAC1/2 | - | 0.01 - 0.05 | [10] |

| 13h | HDAC2/8 | K562 (Leukemia) | 2.51 | [11] |

| 13k | HDAC2/8 | K562 (Leukemia) | 1.83 | [11] |

Experimental Protocols for Evaluating Anticancer Activity

The robust evaluation of novel anticancer agents requires a multi-faceted approach, assessing effects on cell viability, apoptosis, and cell cycle progression.[12][13]

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the benzamide derivative in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO in medium).[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection via Annexin V-FITC Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by a compound.

-

Cell Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with the benzamide derivative at various concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.[14]

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization: Workflow for In Vitro Anticancer Agent Screening

Part 2: Antimicrobial Activities of Benzamide Derivatives

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[15][16] Benzamide derivatives have demonstrated significant potential, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria.[4][17]

Data Presentation: Antibacterial Spectrum of Benzamide Derivatives

The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays.[18]

| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 5a | Bacillus subtilis | Positive | 6.25 | 25 | [4][18] |

| 5a | Escherichia coli | Negative | 3.12 | 31 | [4][18] |

| 6b | Escherichia coli | Negative | 3.12 | 24 | [4][18] |

| 6c | Bacillus subtilis | Positive | 6.25 | 24 | [4][18] |

| E23 | Gram-positive strains (general) | Positive | 0.5 - 2.0 | - | [17][18] |

| Compound 9 | Staphylococcus aureus | Positive | - | Zone Ratio: 0.44* | [15] |

*Zone ratio compared to a standard antibiotic.

Experimental Protocols for Evaluating Antimicrobial Activity

Standardized methods are critical for ensuring the reproducibility and comparability of antimicrobial susceptibility data.[19][20]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an agent that inhibits the visible growth of a microorganism.[20][21]

-

Compound Preparation: Prepare a stock solution of the benzamide derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[20]

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[20]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21] This can be assessed visually or by reading the optical density with a plate reader.

Protocol 2: Agar Disc Diffusion Method

This is a widely used qualitative screening method.[19][20]

-

Plate Preparation: A standardized inoculum (0.5 McFarland) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.[20]

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Analysis: The antimicrobial agent diffuses from the disc into the agar, inhibiting microbial growth. The diameter of the resulting clear zone of inhibition is measured in millimeters.[20]

Visualization: Workflow for Antimicrobial Susceptibility Testing

Part 3: Antipsychotic and Neuropharmacological Activities

Substituted benzamides are a distinct class of atypical antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[23][24] Their efficacy stems from a selective modulation of dopaminergic pathways.

Mechanism of Action: Selective Dopamine Receptor Antagonism

Causality and Rationale: The therapeutic effects of substituted benzamides like amisulpride are primarily attributed to their high affinity and selectivity for dopamine D₂ and D₃ receptors in the mesolimbic system, with minimal activity at other receptors, which reduces the likelihood of certain side effects.[23][25] These compounds exhibit a unique dual mechanism of action depending on the dose.[23]

-

Low Doses (e.g., 50 mg/day): At low concentrations, amisulpride preferentially blocks presynaptic D₂/D₃ autoreceptors. These autoreceptors normally provide negative feedback to inhibit dopamine release. Blocking them increases dopaminergic transmission, which is thought to alleviate the negative symptoms of schizophrenia and depressive symptoms.[23][24]

-

High Doses (e.g., 400-1200 mg/day): At higher doses, the drug blocks postsynaptic D₂/D₃ receptors, which inhibits dopaminergic hyperactivity in the limbic system. This action is responsible for controlling the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[23]

Furthermore, research has revealed that this activity is stereoselective. The (S)-enantiomer is primarily responsible for D₂/D₃ receptor antagonism, while the (R)-enantiomer shows a preference for the serotonin 5-HT₇ receptor, which may contribute to antidepressant effects.[25]

Visualization: Dose-Dependent Action of Amisulpride

Part 4: General Synthesis of Benzamide Derivatives

The synthesis of N-substituted benzamides is typically a straightforward and high-yielding process, contributing to their widespread investigation. The most common method is the acylation of a primary or secondary amine with a benzoyl chloride derivative.[4][26]

General Synthetic Protocol:

-

Acid Chloride Formation: A substituted benzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding benzoyl chloride. This is often used immediately without extensive purification.[4][27]

-

Amidation: The benzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., Dichloromethane, THF). The desired amine is added, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, to neutralize the HCl byproduct generated during the reaction.[4][26]

-

Workup and Purification: The reaction mixture is typically stirred at room temperature. After completion, the product is extracted, washed, and purified, usually by recrystallization or column chromatography.[26][27]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 8. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]

- 9. tandfonline.com [tandfonline.com]

- 10. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cyberleninka.ru [cyberleninka.ru]

- 27. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of N-phenylbenzamide compounds

An In-depth Technical Guide to the Discovery and History of N-Phenylbenzamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylbenzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and significant biological activities. This technical guide provides a comprehensive exploration of the discovery and history of N-phenylbenzamide compounds, tracing their origins from fundamental organic reactions to their contemporary applications in drug development. We will delve into the seminal synthetic methodologies that enabled their creation, elucidate the mechanistic underpinnings of these reactions, and chronicle the evolution of N-phenylbenzamide derivatives as potent therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists, offering both historical context and practical, field-proven insights into this important class of molecules.

Introduction: The Enduring Significance of the N-Phenylbenzamide Core

The N-phenylbenzamide moiety, characterized by a benzoyl group attached to an aniline, is a privileged structure in drug discovery. Its rigid, planar geometry and the presence of both hydrogen bond donor and acceptor functionalities allow for specific and high-affinity interactions with a wide range of biological targets. This inherent versatility has led to the development of N-phenylbenzamide derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1][2]

While the parent compound, N-phenylbenzamide (also known as benzanilide), is a simple molecule, its structural framework has proven to be a fertile ground for chemical modification.[3] The exploration of its derivatives has been a continuous journey of discovery, driven by the quest for novel therapeutics with improved efficacy and safety profiles. This guide will illuminate the key milestones in this journey, from the early synthetic breakthroughs to the cutting-edge research of today.

Foundational Syntheses: The Dawn of N-Phenylbenzamide Chemistry

The history of N-phenylbenzamide is intrinsically linked to the development of fundamental reactions in organic chemistry. While a singular "discovery" event for the parent compound is not well-documented, its synthesis relies on classical transformations that have been refined over more than a century.

The Schotten-Baumann Reaction: A Classic Approach to Amide Bond Formation

One of the most established and straightforward methods for the synthesis of N-phenylbenzamide is the Schotten-Baumann reaction. This reaction involves the acylation of aniline with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[4]

Experimental Protocol: Synthesis of N-Phenylbenzamide via the Schotten-Baumann Reaction [4]

-

Materials: Aniline, Benzoyl Chloride, 10% Sodium Hydroxide Solution, Dichloromethane, Distilled Water.

-

Procedure:

-

Dissolve aniline in dichloromethane in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Simultaneously add benzoyl chloride and a 10% aqueous solution of sodium hydroxide to the stirred aniline solution.

-

Continue stirring vigorously for 15-20 minutes.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by a dilute acid solution (e.g., 5% HCl) to remove unreacted aniline, and finally with a saturated sodium bicarbonate solution to remove unreacted benzoyl chloride and benzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude N-phenylbenzamide can be purified by recrystallization from an ethanol-water mixture.

-

Causality Behind Experimental Choices:

-

The use of a biphasic system (dichloromethane and water) with vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

-

The base (sodium hydroxide) neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards product formation.

-

The sequential washing steps are essential for removing impurities and isolating the pure N-phenylbenzamide.

Logical Relationship: Schotten-Baumann Reaction

Caption: General workflow of the Schotten-Baumann reaction.

The Beckmann Rearrangement: A Landmark in Amide Synthesis

Named after the German chemist Ernst Otto Beckmann, the Beckmann rearrangement is a pivotal reaction that transforms an oxime into an amide.[5] The acid-catalyzed conversion of benzophenone oxime to N-phenylbenzamide is a classic example of this rearrangement and represents a significant historical route to this class of compounds.[6]

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final amide product.[7][8][9]

Experimental Protocol: Synthesis of N-Phenylbenzamide from Benzophenone Oxime [6]

-

Materials: Benzophenone Oxime, Sulfuric Acid (or other strong Brønsted/Lewis acid), Water, Diethyl Ether.

-

Procedure:

-

Carefully add benzophenone oxime to concentrated sulfuric acid while cooling in an ice bath.

-

Allow the mixture to stand at room temperature for a specified period, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

The crude N-phenylbenzamide can be purified by recrystallization from a suitable solvent.

-

Causality Behind Experimental Choices:

-

Strong acids like sulfuric acid are required to protonate the hydroxyl group of the oxime, facilitating its departure as water.[9]

-

The anti-periplanar migration is a key stereospecific feature of the reaction, ensuring a defined product regiochemistry.[10]

-

Forcing conditions, such as high temperatures and high concentrations of strong acids, are often necessary for the reaction to proceed efficiently.[9]

Signaling Pathway: Beckmann Rearrangement Mechanism

Caption: Key steps in the Beckmann rearrangement mechanism.

The Chapman Rearrangement: An Intramolecular Path to N-Aroyl Diarylamines